

# Spectroscopic Characterization of Pinacolone: A Technical Guide

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## Compound of Interest

Compound Name: Pinacolone

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This guide provides an in-depth overview of the key spectroscopic data for **Pinacolone** (3,3-dimethyl-2-butanone), a crucial intermediate and building block in organic synthesis. The document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural elucidation of **Pinacolone** is reliably achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **Pinacolone** (C<sub>6</sub>H<sub>12</sub>O), both <sup>1</sup>H and <sup>13</sup>C NMR spectra are remarkably simple and diagnostic.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Pinacolone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.12	Singlet	3H	Methyl protons of the acetyl group (-C(=O)CH <sub>3</sub> )
1.12	Singlet	9H	Methyl protons of the tert-butyl group (-C(CH <sub>3</sub> ) <sub>3</sub> )

Data acquired in CDCl<sub>3</sub> at 250 MHz.[1][2]

The <sup>1</sup>H NMR spectrum of **Pinacolone** displays two distinct singlets, confirming the presence of two sets of non-equivalent protons.[3] The absence of splitting (coupling) for both signals is due to the lack of adjacent protons on the neighboring carbon atoms.[3] The signal at approximately 2.1-2.2 ppm is characteristic of protons on a carbon adjacent to a ketone.[3]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Pinacolone**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
214.3	C2 (Carbonyl, C=O)
44.3	C3 (Quaternary, -C(CH <sub>3</sub> ) <sub>3</sub> )
26.3	C4, C5, C6 (tert-butyl methyls, -C(CH <sub>3</sub> ) <sub>3</sub> )
24.6	C1 (Acetyl methyl, -CH <sub>3</sub> )

Data acquired in CDCl<sub>3</sub> at 62.5 MHz.[4][5]

The <sup>13</sup>C NMR spectrum shows four distinct carbon environments. The most downfield signal at 214.3 ppm is characteristic of a ketone carbonyl carbon.[4][6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Pinacolone** is dominated by a strong absorption band characteristic of a ketone.

Table 3: Key IR Absorption Bands for **Pinacolone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H (sp <sup>3</sup> ) stretch
~1715	Very Strong	C=O (Ketone) stretch
~1370	Strong	C-H bend (tert-butyl group)

The most significant peak in the IR spectrum of **Pinacolone** is the very strong C=O stretching vibration found around 1715 cm<sup>-1</sup>, which is definitive for a saturated ketone.[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Table 4: Mass Spectrometry Data for **Pinacolone** (Electron Ionization)

m/z	Relative Intensity	Assignment
100	Moderate	[M] <sup>+</sup> (Molecular Ion)
57	100% (Base Peak)	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-butyl cation)
43	High	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	Moderate	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

The molecular ion peak appears at an m/z of 100, confirming the molecular weight of **Pinacolone**.[\[9\]](#)[\[10\]](#) The most abundant fragment, and therefore the base peak, is at m/z 57.[\[11\]](#) This corresponds to the highly stable tert-butyl cation, formed via alpha-cleavage adjacent to the carbonyl group.[\[11\]](#) Another significant alpha-cleavage product is the acetyl cation at m/z 43.[\[10\]](#)

## Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Dissolve an appropriate amount of **Pinacolone** (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), in a small vial.[\[12\]](#)[\[13\]](#)
- **Filtration:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[12\]](#) The final sample depth should be uniform.
- **Instrument Setup:** Insert the sample into the spectrometer's magnet.[\[14\]](#) Lock the spectrometer on the deuterium signal of the solvent.[\[6\]](#) The magnetic field is then shimmed to maximize homogeneity and improve resolution.[\[6\]](#)
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.[\[6\]](#) A longer relaxation delay and a higher number of scans are required compared to  $^1\text{H}$  NMR due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.[\[15\]](#)
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.[\[6\]](#) The resulting spectrum is then phased, baseline-corrected, and referenced. The solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like Tetramethylsilane (TMS) is used for calibration.[\[6\]](#)

### Infrared (IR) Spectroscopy Protocol (Neat Liquid)

**Pinacolone**, being a liquid at room temperature, can be analyzed directly as a neat sample.

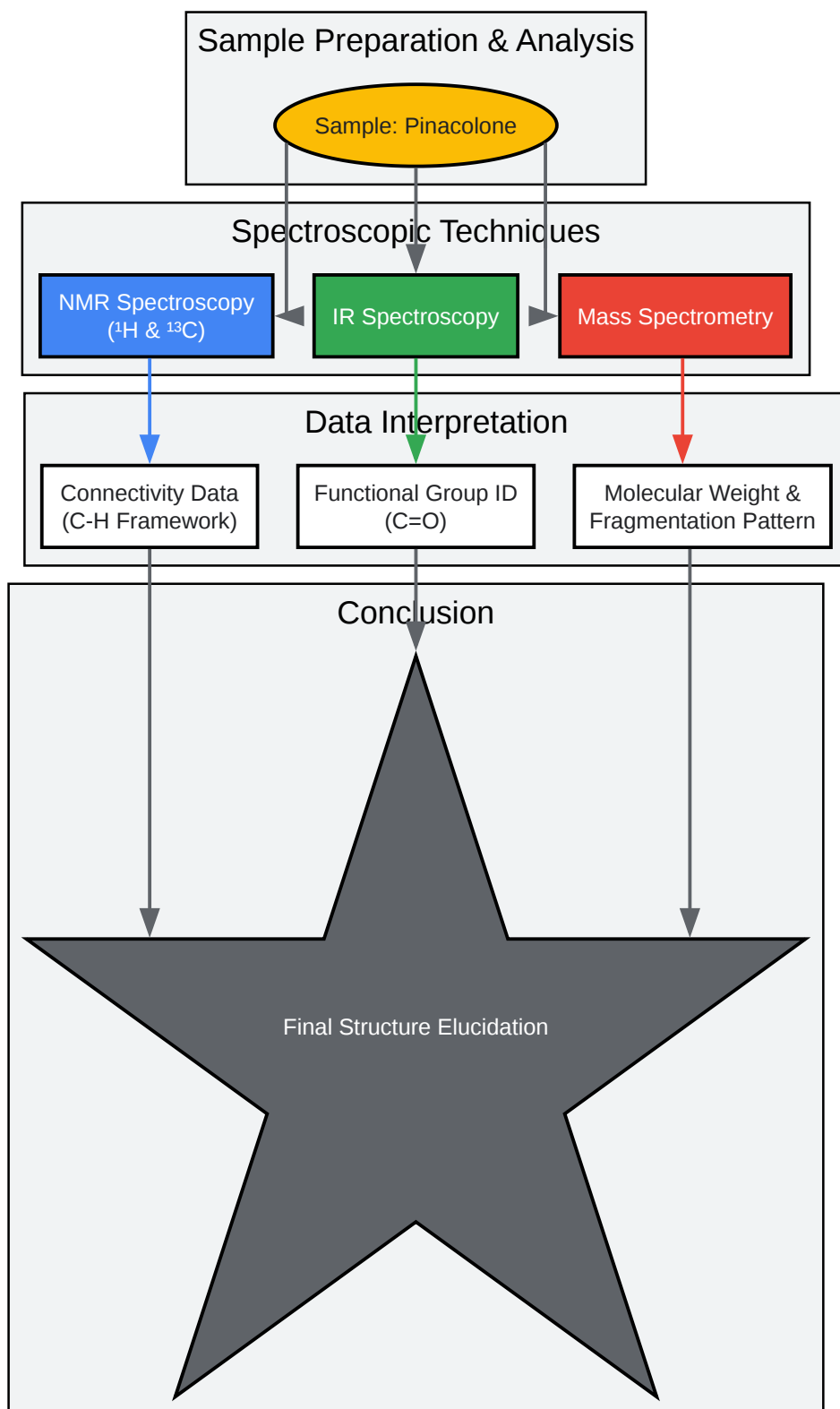
- **Sample Preparation:** Place one to two drops of pure **Pinacolone** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[\[16\]](#)[\[17\]](#)
- **Cell Assembly:** Place a second clean, dry salt plate on top of the first, creating a thin liquid film "sandwich" between them.[\[16\]](#)[\[17\]](#) Ensure the liquid has spread evenly without air bubbles.
- **Data Acquisition:** Place the assembled plates into the sample holder of the FT-IR spectrometer.[\[16\]](#) Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- **Post-Analysis:** After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator for storage.[\[16\]](#)[\[17\]](#)

## Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the **Pinacolone** sample into the mass spectrometer.[\[18\]](#) For a volatile liquid, this is often done via direct injection or through a gas chromatography (GC) system, which separates the sample from any impurities before it enters the mass spectrometer.[\[19\]](#)
- **Ionization:** In the ion source, the sample molecules in the gas phase are bombarded by a high-energy beam of electrons (typically 70 eV).[\[18\]](#) This process ejects an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), which can then undergo fragmentation.[\[18\]](#)[\[20\]](#)
- **Mass Analysis:** The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[\[20\]](#) The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.[\[20\]](#)

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **Pinacolone**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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